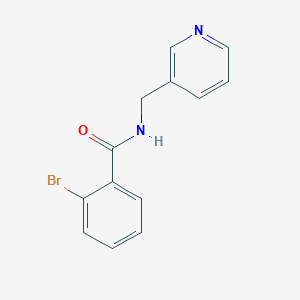![molecular formula C15H12FN3O3S B5725560 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5725560.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as FN-PABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FN-PABA is a yellow crystalline solid that has a molecular formula of C14H11FN4O3S.
Mécanisme D'action
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide acts as an inhibitor of the folate receptor, which is overexpressed in various cancer cells. The folate receptor is responsible for the uptake of folate, which is essential for the growth and proliferation of cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide binds to the folate receptor and prevents the uptake of folate, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is its potential use as a fluorescent probe for imaging cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is its poor solubility in water, which can limit its use in certain applications.
Orientations Futures
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has significant potential for future research. One of the future directions for research is the development of improved synthesis methods for N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, which can increase its yield and reduce its cost. Another future direction is the development of new applications for N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, such as its use in the diagnosis and treatment of other diseases. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide can also be further studied for its potential use as a drug delivery system for targeted cancer therapy.
Méthodes De Synthèse
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide can be synthesized through a multistep process starting from 2-nitrobenzoic acid. The synthesis involves the conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride, which is then reacted with 2-methylbenzamide to form the intermediate product. The intermediate product is then reacted with 2-fluoroaniline and thiourea to form N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide.
Applications De Recherche Scientifique
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields. One of the significant applications of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is in the field of cancer research. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been shown to inhibit the growth of cancer cells by targeting the folate receptor, which is overexpressed in various cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Propriétés
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-4-2-3-5-11(9)14(20)18-15(23)17-13-8-10(19(21)22)6-7-12(13)16/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUAFMQTYYGIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)

![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)



![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)

![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)

